5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Description
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a pyrimidine moiety and a carboxylic acid group at the 2-position. This structure combines aromatic π-electron systems from both pyrrole and pyrimidine, making it a versatile intermediate in medicinal chemistry and materials science. The pyrrole scaffold is known for its role in bioactive molecules, while the pyrimidine ring enhances binding interactions in enzyme inhibition, particularly in kinase-targeted therapies .
The compound’s synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and pyrimidine boronic acids or via multicomponent cyclization strategies. Related analogs, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlight the importance of parallel solution-phase approaches and amidation steps to introduce functional diversity .
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5,12H,(H,13,14) |
InChI Key |
XTDJUUFSGISZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyrimidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidine boronic acid is reacted with a halogenated pyrrole in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the pyrimidine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrole rings .
Scientific Research Applications
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. Additionally, the pyrrole ring can interact with various protein targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Electronic and Steric Effects: The pyrimidine substituent in this compound introduces additional hydrogen-bonding and π-stacking capabilities compared to simpler pyrrole-2-carboxylic acid . Halogenation (e.g., 4-chloro-5-methyl derivative) increases electrophilicity and stability, favoring nucleophilic substitution reactions in drug synthesis .
Synthetic Accessibility: The unsubstituted pyrrole-2-carboxylic acid is straightforward to synthesize but lacks functional diversity. In contrast, pyrimidine-substituted analogs require multistep coupling or cyclization, as seen in related pyrimidine-pyrrolidinone carboxamides .
Biological Activity :
- Carboxamide derivatives (e.g., 6-(5-oxo-pyrrolidin-3-yl)pyrimidines) exhibit improved solubility and bioavailability due to their amide groups, whereas the carboxylic acid form may require prodrug strategies for optimal pharmacokinetics .
Heterocyclic Variations
- Pyrimidine vs. Pyrazole Systems: Pyrimidine-substituted pyrroles (as in the target compound) offer greater aromaticity and electronic complexity compared to pyrazole-linked analogs (e.g., 4-amino-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide). This difference impacts binding affinity in enzyme active sites .
- Quinoline and Thiophene Hybrids: Compounds like 3-(pyrimidin-5-yl)quinolines or 5-nitrothienylpyrimidines (from ) demonstrate broader heterocyclic diversity but lack the direct pyrrole-carboxylic acid motif critical for specific interactions .
Functional Group Impact
- Carboxylic Acid vs. Amide : The free carboxylic acid group in this compound facilitates metal coordination and salt formation, whereas amide derivatives (e.g., ’s carboxamides) enhance membrane permeability .
- Amino Protection: Boc-protected amino analogs () are intermediates for peptide coupling but require deprotection steps, adding complexity to synthetic workflows .
Biological Activity
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly as an inhibitor of protein kinases, and discusses various studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted at the 5-position with a pyrrole-2-carboxylic acid group. Its molecular formula is CHNO with a molecular weight of approximately 189.17 g/mol. The compound's unique structure allows it to interact with specific molecular targets, particularly in kinase inhibition, which is crucial for its biological activity .
Protein Kinase Inhibition
The primary biological activity of this compound lies in its ability to inhibit protein kinases, which are pivotal in regulating various cellular processes including proliferation, migration, and survival. Research indicates that this compound can effectively inhibit kinases involved in cancer progression, making it a candidate for cancer therapeutics. The compound interacts with the ATP-binding sites of these kinases, blocking their activity and subsequently affecting downstream signaling pathways associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various contexts:
- ERK5 Inhibition : A study focused on the optimization of ERK5 inhibitors revealed that derivatives of pyrrole carboxylic acids, including this compound, exhibited submicromolar potency against ERK5, a kinase implicated in increased cellular proliferation and angiogenesis. The research demonstrated that structural modifications could enhance potency while maintaining favorable pharmacokinetic properties .
- Anti-Tuberculosis Activity : Another investigation into pyrrole derivatives indicated that certain modifications to the pyrrole structure could lead to enhanced anti-tuberculosis activity. Although this compound was not the primary focus, the findings suggest that similar compounds could be explored for their potential against drug-resistant strains of Mycobacterium tuberculosis .
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that this compound has significant binding affinity to target kinases. These studies help elucidate the structure–activity relationship (SAR) and optimize the compound for better selectivity and potency against specific targets .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique features that influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid | CHNO | Methyl substitution enhances lipophilicity |
| 4-Pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid | CHNO | Different substitution pattern may alter activity |
| 5-(Pyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid | CHNO | Variations in position affect binding affinity |
The specificity of the substitution pattern on the pyrimidine ring significantly influences the biological activity of these compounds, making them valuable candidates for targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
